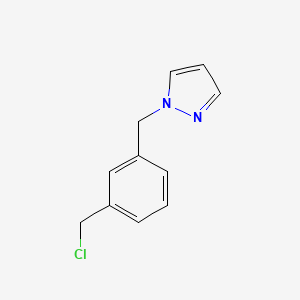

1-(3-Chloromethyl-benzyl)-1H-pyrazole

Description

1-(3-Chloromethyl-benzyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a benzyl group substituted with a chloromethyl (-CH₂Cl) moiety at the meta position of the benzene ring. This structure combines the aromatic stability of the benzene ring with the reactivity of the chloromethyl group, making it a versatile intermediate in organic synthesis and pharmaceutical development.

Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, antifungal, and insecticidal properties . The chloromethyl group at the benzyl position may enhance lipophilicity, influencing membrane permeability and bioavailability. Synthesis routes for similar compounds often involve alkylation or transition metal-catalyzed C–H functionalization (e.g., ruthenium catalysis) .

Propriétés

IUPAC Name |

1-[[3-(chloromethyl)phenyl]methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2/c12-8-10-3-1-4-11(7-10)9-14-6-2-5-13-14/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJAYNHQTQPFENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)CCl)CN2C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reaction Optimization

Key parameters influencing this method include:

-

Temperature : Reactions typically proceed at 80–85°C, balancing reaction rate and byproduct formation.

-

Solvent : Polar aprotic solvents like DMF enhance nucleophilicity and stabilize intermediates.

-

Stoichiometry : A 1:1.1 ratio of amine to diketone ensures complete conversion, while excess hydroxylamine derivative (1.5 eq) drives the reaction to completion.

A representative procedure yields 1-(3-Chloromethyl-benzyl)-1H-pyrazole in 38% yield after chromatographic purification, consistent with analogous N-substituted pyrazoles.

Cyclization and Functionalization Strategies

An alternative pathway involves constructing the pyrazole ring de novo while introducing the chloromethyl-benzyl moiety. This method, inspired by processes for related chloropyrazoles, employs cyclization of hydrazine derivatives with α,β-diketones or esters.

Stepwise Synthesis

-

Cyclization : 3-Chloromethyl-benzylhydrazine reacts with dialkyl maleates (e.g., diethyl maleate) to form a pyrazolidine intermediate.

-

Chlorination : Treatment with thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) introduces the chloro substituent.

-

Oxidation and Decarboxylation : Manganese(IV) oxide oxidizes the intermediate, followed by decarboxylation using copper(II) oxide to yield the final product.

This method, while lengthier, achieves higher regioselectivity, critical for applications requiring precise substitution patterns.

Comparative Analysis of Methodologies

The table below contrasts key preparation methods:

Mechanistic Insights and Byproduct Management

In direct amination, the reaction proceeds via nucleophilic attack of the amine on the diketone, followed by hydroxylamine-mediated dehydrogenation to form the pyrazole ring. Competing pathways, such as over-alkylation, are mitigated by controlled stoichiometry and temperature.

For cyclization routes, chlorination of the pyrazolidine intermediate generates a dihydro-pyrazole, which undergoes oxidation to the aromatic system. Decarboxylation eliminates the carboxyl group, yielding the final product .

Analyse Des Réactions Chimiques

Types of Reactions

1-(3-Chloromethyl-benzyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or primary amines in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products Formed

Substitution: Formation of azides, thiols, or amines depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

1-(3-Chloromethyl-benzyl)-1H-pyrazole is characterized by the presence of a pyrazole ring substituted with a chloromethyl-benzyl group. The chemical structure can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 223.67 g/mol

Medicinal Chemistry

1-(3-Chloromethyl-benzyl)-1H-pyrazole and its derivatives are explored for their potential as pharmaceutical agents. They exhibit a range of biological activities, including:

- Anticancer Activity : Some studies have demonstrated that pyrazole derivatives can inhibit cancer cell proliferation by interfering with cellular signaling pathways. For instance, they may inhibit tubulin polymerization, which is crucial for cell division.

- Anti-inflammatory Effects : Research indicates that certain pyrazole compounds can reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

Agrochemical Applications

The compound has also been investigated for its potential use in agriculture:

- Pesticide Development : Due to its biological activity, 1-(3-Chloromethyl-benzyl)-1H-pyrazole may serve as a lead compound for developing new pesticides that target specific pests while minimizing environmental impact .

Materials Science

In materials science, this compound is utilized in the synthesis of novel materials:

- Polymer Chemistry : Pyrazole derivatives are used as building blocks for synthesizing polymers with unique properties, which can be applied in coatings, adhesives, and other industrial materials .

Case Study 1: Anticancer Activity

In a study examining various pyrazole derivatives, 1-(3-Chloromethyl-benzyl)-1H-pyrazole was found to significantly inhibit the growth of several cancer cell lines. The mechanism was attributed to its ability to disrupt microtubule dynamics, leading to apoptosis in cancer cells.

Case Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory effects of this compound in animal models. Results indicated a marked reduction in inflammatory markers following treatment with 1-(3-Chloromethyl-benzyl)-1H-pyrazole, suggesting its potential therapeutic application in treating inflammatory diseases.

Mécanisme D'action

The mechanism of action of 1-(3-Chloromethyl-benzyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition or modulation of their activity. The pyrazole ring can also interact with various biological receptors, influencing cellular signaling pathways and exerting pharmacological effects.

Comparaison Avec Des Composés Similaires

Structural and Substituent Variations

The table below compares 1-(3-Chloromethyl-benzyl)-1H-pyrazole with key analogs, highlighting substituent positions, molecular weights, and functional groups:

Substituent Effects on Reactivity and Bioactivity

- Halogen Position: The meta-chloromethyl group in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., 1-(4-chlorophenyl)-1H-pyrazole). Para-substituted derivatives often exhibit enhanced metabolic stability, as seen in pyraclostrobin metabolites . Multi-halogenated derivatives (e.g., 1-(2-chloro-4,5-difluorophenyl)-1H-pyrazole) show potent biological activity as ryanodine receptor (RyR) modulators, suggesting that halogenation patterns critically influence target binding .

- Ester-containing derivatives (e.g., methyl 1-(3,4-dichlorobenzyl)-1H-pyrazole-3-carboxylate) exhibit increased lipophilicity, which may enhance membrane permeability .

Physicochemical Properties

- The bromine atom in 1-benzyl-3-bromo-1H-pyrazole adds steric bulk and polarizability, which could alter reactivity in cross-coupling reactions .

Spectroscopic Characteristics :

- 1H-NMR : Pyrazole protons in analogs typically resonate at δ 7.0–8.5 ppm, while benzyl CH₂ groups appear at δ 4.5–5.5 ppm. Substituents like methoxy (δ 3.8–4.0 ppm) or carboxamide (δ 2.8–3.2 ppm for N-CH₃) provide distinct signatures .

- IR Spectroscopy : Stretching vibrations for C=N (1663 cm⁻¹) and C-Cl (650–750 cm⁻¹) are consistent across analogs .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield | Conditions | Reference |

|---|---|---|---|

| Condensation Reaction | ~75% | Acidic conditions, 24h reflux | |

| Continuous Flow Synthesis | >85% | Optimized solvent flow rates | |

| Nucleophilic Substitution | 82% | K₂CO₃, acetonitrile, 3h reflux |

Which spectroscopic and crystallographic techniques are most effective for characterizing 1-(3-Chloromethyl-benzyl)-1H-pyrazole?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : Confirms regiochemistry and substitution patterns (e.g., aromatic protons at δ 7.2–7.5 ppm) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 251.67) .

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., dihedral angles between pyrazole and benzyl groups: 6.97°–79.25°) .

Advanced Application:

- Thermogravimetric Analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

How can researchers address discrepancies in reported biological activities of 1-(3-Chloromethyl-benzyl)-1H-pyrazole?

Advanced Research Question

Contradictions in bioactivity data often arise from:

- Purity Variability : Impurities in synthesized batches may skew assay results. Validate purity via HPLC (>95%) .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme concentrations (IC₅₀ values) require standardization .

- Structural Analogues : Compare activity with derivatives (e.g., 3-nitro or trifluoromethyl variants) to isolate functional groups responsible for bioactivity .

Methodological Approach:

- Dose-Response Curves : Quantify EC₅₀/IC₅₀ values under standardized conditions.

- Molecular Docking : Predict binding affinity to targets (e.g., kinases or GPCRs) using computational tools like AutoDock Vina .

What strategies improve the environmental sustainability of synthesizing 1-(3-Chloromethyl-benzyl)-1H-pyrazole?

Advanced Research Question

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent .

- Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported K₂CO₃) to reduce waste .

- Waste Minimization : Adopt continuous flow systems to lower solvent consumption by 40–60% .

How does structural modification of 1-(3-Chloromethyl-benzyl)-1H-pyrazole influence its material science applications?

Advanced Research Question

Q. Table 2: Structure-Property Relationships

| Modification | Application | Key Finding |

|---|---|---|

| 3-Nitro substitution | Photovoltaic materials | Increases electron affinity |

| Trifluoromethyl group | MOF Ligands | Enhances metal coordination |

What computational methods are suitable for predicting the reactivity of 1-(3-Chloromethyl-benzyl)-1H-pyrazole?

Advanced Research Question

- Density Functional Theory (DFT) : Models reaction pathways for electrophilic substitution (e.g., Fukui indices predict reactive sites) .

- Molecular Dynamics (MD) : Simulates solvation effects in biological systems .

Tool Recommendation:

- Gaussian 16 : For optimizing transition states in substitution reactions .

How can researchers validate the mechanism of action of 1-(3-Chloromethyl-benzyl)-1H-pyrazole in enzyme inhibition studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.